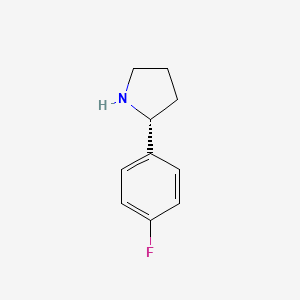

(R)-2-(4-Fluorophenyl)pyrrolidine

説明

Significance of Chiral Scaffolds in Modern Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications in pharmacology and materials science. The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to dramatically different biological activities. nih.gov In many cases, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.

This necessity for enantiomerically pure compounds has driven the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer. Chiral scaffolds, which are core structures with defined stereochemistry, are instrumental in this endeavor. They can act as templates, auxiliaries, or catalysts to control the stereochemical outcome of a reaction, enabling the construction of complex, three-dimensional molecules with high precision. The pyrrolidine (B122466) ring, particularly derivatives of the chiral amino acid proline, is a well-established and frequently employed scaffold in stereoselective synthesis. nih.gov

Role of Fluorine in Modulating Molecular Architecture and Reactivity

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet its electronic effects are profound. The strategic incorporation of fluorine can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.

In medicinal chemistry, fluorinated pyrrolidine derivatives have demonstrated significant utility. For instance, these derivatives are being explored as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes. nih.gov The presence of fluorine can enhance the potency and pharmacokinetic profile of these inhibitors. nih.gov The synthesis of such compounds often relies on the use of fluorinated building blocks, making the development of versatile fluorinated synthons a key area of research. nih.gov

Contextualization of (R)-2-(4-Fluorophenyl)pyrrolidine as a Key Research Target

This compound emerges as a molecule of significant interest due to the convergence of its structural features: a chiral pyrrolidine ring, a stereocenter at the 2-position, and a fluorine atom on the phenyl substituent. This specific combination makes it a valuable target for various research applications, from catalysis to the development of novel therapeutic agents.

Research has shown that the fluorophenyl substituent on the pyrrolidine ring can influence the biological activity of larger molecules. For example, in a series of pyrrolidine sulfonamides, the presence of a fluorophenyl group at the 3-position resulted in better in vitro potency. nih.gov While in some catalytic applications the effect of a p-fluorophenyl ring on a pyrrolidine-based catalyst was found to have little impact on the reaction outcome, this is in itself a valuable finding for catalyst design. acs.orgacs.org

Furthermore, complex structures incorporating a substituted fluorophenyl-pyrrolidine core are being investigated as potent inhibitors of protein-protein interactions, such as the MDM2-p53 interaction, which is a key target in cancer therapy. For instance, a spirooxindole containing a (3-chloro-2-fluorophenyl)pyrrolidine moiety has been identified as a potent and orally active MDM2 inhibitor. acs.org This highlights the potential of the this compound scaffold as a crucial component in the design of new pharmaceuticals.

The synthesis of derivatives based on this scaffold is an active area of investigation. For example, 4-fluoropyrrolidine-2-carbonyl fluorides have been developed as useful synthons for creating a variety of medicinally relevant 4-fluoropyrrolidine derivatives. nih.gov

Below are the physicochemical properties of this compound and a related analogue, illustrating the foundational data for this class of compounds.

| Property | This compound | (R)-2-(4-Bromo-2-fluorophenyl)pyrrolidine |

| Molecular Formula | C10H12FN | C10H11BrFN |

| Molecular Weight | 179.21 g/mol | 244.10 g/mol |

| XLogP3-AA | 1.8 | 2.6 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 2 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 179.09538 g/mol | 243.00589 g/mol |

| Topological Polar Surface Area | 12.0 Ų | 12.0 Ų |

Data sourced from PubChem. nih.govnih.gov

The following table provides examples of research findings on related chiral fluorinated pyrrolidine derivatives, contextualizing the importance of the this compound scaffold.

| Research Area | Compound/Derivative Class | Key Finding | Reference |

| Medicinal Chemistry | 4-Fluoropyrrolidine derivatives | Useful as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov | nih.gov |

| Asymmetric Catalysis | Pyrrolidine-based thiourea (B124793) catalyst with a p-fluorophenyl ring | The p-fluorophenyl group had little impact on the enantioselectivity of the tested reaction. acs.orgacs.org | acs.orgacs.org |

| Cancer Research | Spirooxindoles with a (3-chloro-2-fluorophenyl)pyrrolidine moiety | Act as potent and orally active murine double minute 2 (MDM2) inhibitors. acs.org | acs.org |

| Synthetic Methodology | N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides | Act as versatile synthons for various 4-fluoropyrrolidine derivatives. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXMSDSTZZWAX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427565 | |

| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-89-8 | |

| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 4 Fluorophenyl Pyrrolidine and Analogues

Enantioselective Synthesis Strategies

The development of synthetic routes that afford specific stereoisomers is crucial in modern organic chemistry. wikipedia.org Enantioselective synthesis strategies for producing chiral pyrrolidines, including (R)-2-(4-Fluorophenyl)pyrrolidine, can be broadly categorized into catalytic and auxiliary-based methods.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient means to generate chiral molecules, often with high enantioselectivity and from readily available starting materials. nih.gov Both organocatalysis and transition metal catalysis have emerged as powerful tools for the synthesis of chiral pyrrolidines.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. nih.gov Proline and its derivatives are particularly effective organocatalysts for a variety of transformations. nih.gov The pyrrolidine (B122466) motif itself is a privileged structure in many organocatalysts. beilstein-journals.org

Recent research has focused on the development of novel pyrrolidine-based organocatalysts. dntb.gov.ua For instance, new catalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. beilstein-journals.org Cinchonidine-derived bifunctional amino-squaramide catalysts have also been successfully employed in the asymmetric cascade reaction of N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone to produce highly substituted pyrrolidines with high enantio- and diastereoselectivities. rsc.org

While direct organocatalytic synthesis of this compound is not extensively detailed in the provided results, the principles of using chiral pyrrolidine-based catalysts and applying them to reactions that form the pyrrolidine ring are well-established. For example, a quinine-derived urea (B33335) catalyst has been used in the asymmetric Michael/hemiketalization/amination reaction of 1,3-diketones with 2,3-dioxopyrrolidines to furnish chiral polycyclic 1,4-dihydropyridines with up to 99% ee. zendy.io The influence of the catalyst structure on enantioselectivity is a key area of investigation. For example, in the dearomatization of diazaheterocycles, thiourea (B124793) catalysts bearing different pyrrolidine scaffolds showed varying levels of enantioselectivity, with more flexible acyclic N-alkyl groups proving beneficial. acs.orgacs.org

Table 1: Examples of Organocatalytic Pyrrolidine Synthesis

| Catalyst | Reaction Type | Product Type | Enantioselectivity (ee) |

|---|---|---|---|

| Pyrrolidine-based catalyst with bulky C2 substituent | Michael addition | Michael adducts | Up to 85% |

| Cinchonidine-derived amino-squaramide | Cascade reaction | Highly substituted pyrrolidines | High |

| Quinine-derived urea | Michael/hemiketalization/amination | Chiral polycyclic 1,4-dihydropyridines | Up to 99% |

Transition metal catalysis is a powerful and versatile strategy for the construction of complex molecules, including chiral amines. mdpi.comnih.gov Several transition metals, including rhodium, copper, and iridium, have been utilized in the enantioselective synthesis of pyrrolidine derivatives. teknoscienze.comnih.govnih.gov

Rhodium-catalyzed enantioselective 1,4-addition of organoboron reagents to arylidene Meldrum's acids provides a convenient route to 4-arylchroman-2-ones with good to excellent enantioselectivity. nih.gov Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, an iridium-catalyzed hydrogenation has been highlighted as a key step in an efficient three-step synthesis of 2-aryl pyrrolidines in good yield and enantiomeric excess. teknoscienze.com

Table 2: Examples of Transition Metal-Catalyzed Pyrrolidine Synthesis

| Metal | Reaction Type | Product Type | Yield/Enantioselectivity |

|---|---|---|---|

| Rhodium | 1,4-addition | 4-arylchroman-2-ones | Good to excellent ee |

| Copper | Intramolecular aminooxygenation | 2,5-disubstituted pyrrolidines | High diastereoselectivity |

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

A novel enzymatic platform for the construction of chiral pyrrolidines has been developed utilizing intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.eduacs.org Through directed evolution of cytochrome P411, a variant named P411-PYS-5149 was engineered to catalyze the insertion of an alkyl nitrene into a C(sp³)–H bond, forming pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.govcaltech.eduacs.orgacs.org This method represents the first example of enzymatic intramolecular alkyl nitrene C(sp³)–H insertion. acs.org For the synthesis of a specific pyrrolidine product, this engineered enzyme achieved up to 74% yield and a 99:1 enantiomeric ratio (er). acs.org The absolute configuration of the pyrrolidine product was confirmed to be (R). acs.org

Another biocatalytic approach involves the use of transaminases. acs.org A panel of chiral 2-substituted pyrrolidines has been synthesized from commercially available ω-chloroketones using transaminases, achieving excellent enantioselectivities (>95% ee) for both enantiomers by selecting the appropriate enzyme. acs.org

Table 3: Biocatalytic Synthesis of Chiral Pyrrolidines

| Enzyme | Reaction Type | Substrate | Product | Yield/Enantioselectivity |

|---|---|---|---|---|

| P411-PYS-5149 | Intramolecular C(sp³)–H amination | Organic azides | Chiral pyrrolidines | Up to 74% yield, 99:1 er |

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is reliable and versatile, making it a common choice in the early stages of drug development. wikipedia.orgrsc.org

Several types of chiral auxiliaries are available, including oxazolidinones, pseudoephedrine, and sulfinyl groups. wikipedia.orgsigmaaldrich.combioorganica.com.uasigmaaldrich.com Oxazolidinones, popularized by David A. Evans, are particularly effective in directing asymmetric alkylation reactions. wikipedia.orgrsc.org The synthesis of trans-2,5-bis(aryl) pyrrolidines has been achieved through diastereoselective additions of Grignard reagents to chiral imines derived from (R)-phenylglycinol, which acts as a chiral auxiliary. nih.govacs.org

Another approach utilizes an iron chiral auxiliary, [(η⁵-C₅H₅)Fe(CO)(PPh₃)], which has been shown to exert powerful stereochemical control in various reactions of attached acyl ligands. iupac.org While a direct application to the synthesis of this compound is not provided, the methodology of attaching a prochiral substrate to a chiral auxiliary, performing a diastereoselective reaction, and then cleaving the auxiliary is a well-established and powerful strategy for asymmetric synthesis. sigmaaldrich.com

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Key Application | Product Type |

|---|---|---|

| Oxazolidinones | Asymmetric alkylation | Enantiomerically pure compounds |

| (R)-Phenylglycinol | Diastereoselective Grignard addition | trans-2,5-bis(aryl) pyrrolidines |

| [(η⁵-C₅H₅)Fe(CO)(PPh₃)] | Reactions of acyl ligands | Asymmetric synthesis of various organic molecules |

| Pseudoephedrine | Asymmetric alkylation | Chiral carbonyl compounds |

Chiral Pool Derived Methodologies

The synthesis of enantiomerically pure compounds such as this compound can be efficiently achieved by utilizing the "chiral pool." This strategy leverages naturally occurring chiral molecules as starting materials, thereby embedding the desired stereochemistry from the outset. youtube.com Natural products like amino acids, sugars, and terpenes provide a rich source of inexpensive, enantiopure building blocks. youtube.com

For the synthesis of 2-substituted pyrrolidines, natural amino acids such as L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer) are ideal starting points. Alternatively, L-glutamic acid can be employed. A general, conceptual pathway starting from a suitable chiral precursor, such as D-pyroglutamic acid (derived from D-glutamic acid), involves several key transformations. The carboxylic acid can be reduced to the corresponding alcohol. This alcohol can then be converted into a good leaving group, such as a tosylate or a halide. Subsequent manipulation of the lactam and introduction of the 4-fluorophenyl group, typically via an organometallic reagent, would lead to the desired product skeleton. The inherent chirality of the starting material directs the stereochemical outcome, obviating the need for chiral resolution or asymmetric catalysis in later stages. This approach is highly valued for its efficiency and ability to provide direct access to the target molecule with a predefined absolute configuration. youtube.com

Regioselective and Stereoselective Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring or an aliphatic chain requires specialized reagents and carefully controlled conditions to ensure regioselectivity and, where applicable, stereoselectivity.

Nucleophilic Fluorination Reagents and Mechanisms (e.g., DAST, Deoxofluor, PyFluor)

Nucleophilic fluorination is a common method for introducing fluorine, often by displacing a hydroxyl group. tcichemicals.com This process typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. tcichemicals.com A variety of reagents have been developed for this purpose, each with distinct properties regarding stability, reactivity, and handling. tcichemicals.comtcichemicals.com

Diethylaminosulfur Trifluoride (DAST) is a widely used reagent for converting alcohols to alkyl fluorides. tcichemicals.comresearchgate.net The reaction involves the activation of the alcohol by DAST, forming an intermediate that enhances the hydroxyl group's ability to act as a leaving group. tcichemicals.com A subsequent intramolecular nucleophilic attack by the fluoride (B91410) ion completes the substitution. tcichemicals.com However, DAST is thermally unstable and can be hazardous to handle. tcichemicals.com

To address the limitations of DAST, other reagents have been developed. Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) offers improved thermal stability. PyFluor (2-pyridinylsulfur trifluoride) is another alternative that exhibits enhanced stability and can be used for a broad range of substrates. A notable crystalline, non-fuming alternative is FLUOLEAD™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride), which is thermally stable up to 232 °C and less reactive with water, making it easier to handle in open air. tcichemicals.comtcichemicals.com These reagents provide safer and often more efficient means of nucleophilic fluorination for a wide variety of substrates, including those sensitive to harsher conditions. tcichemicals.comnih.gov

Table 1: Comparison of Common Nucleophilic Deoxyfluorination Reagents

| Reagent Name | Chemical Name | Key Features |

|---|---|---|

| DAST | Diethylaminosulfur Trifluoride | Widely used, effective, but thermally unstable. tcichemicals.comresearchgate.net |

| Deoxofluor | Bis(2-methoxyethyl)aminosulfur Trifluoride | More thermally stable than DAST. |

| PyFluor | 2-Pyridinylsulfur Trifluoride | Enhanced stability, broad substrate scope. |

| FLUOLEAD™ | 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | High thermal stability, crystalline solid, less fuming. tcichemicals.comtcichemicals.com |

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org This approach is complementary to nucleophilic methods and is particularly useful for the fluorination of electron-rich species like enolates, silyl (B83357) enol ethers, and aromatic compounds. wikipedia.orgjuniperpublishers.com Modern electrophilic fluorinating agents predominantly feature a nitrogen-fluorine (N-F) bond, as these compounds offer greater stability, safety, and ease of handling compared to older reagents like elemental fluorine. wikipedia.org

The reactivity of N-F reagents is tuned by the electron-withdrawing groups attached to the nitrogen atom, which modulate the electrophilicity of the fluorine. wikipedia.org Common examples include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgjuniperpublishers.com Selectfluor® is a powerful, crystalline, and user-friendly electrophilic fluorinating agent. juniperpublishers.com The mechanism of electrophilic fluorination is still a subject of study, with evidence supporting both SN2-type pathways and single-electron transfer (SET) processes depending on the substrate and reaction conditions. wikipedia.orgnih.gov These reagents have been successfully employed in the synthesis of aryl fluorides from organometallic precursors like aryllithium or Grignard reagents and in the enantioselective fluorination of β-keto esters catalyzed by chiral metal complexes. juniperpublishers.comnih.gov

Table 2: Representative Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.orgjuniperpublishers.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An N-F reagent used in mechanistic studies. wikipedia.org |

| Selectfluor® | F-TEDA-BF4 | Crystalline, stable, and highly versatile "F+" source. juniperpublishers.com |

Pyrrolidine Ring Construction and Functionalization

The formation of the pyrrolidine ring is a key step in the synthesis of the target compound. Cycloaddition and intramolecular cyclization reactions are powerful strategies for constructing this five-membered nitrogen heterocycle with high control over stereochemistry.

[3+2] Cycloaddition Reactions in Pyrrolidine Formation

The [3+2] cycloaddition, specifically the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, is a highly effective and atom-economical method for synthesizing substituted pyrrolidines. nih.govmdpi.com Azomethine ylides are three-atom, four-electron dipoles that can be generated in situ from various precursors. mdpi.com A common method involves the condensation of an α-amino acid (like glycine (B1666218) or its esters) with an aldehyde, which can then undergo decarboxylation or deprotonation to form the ylide. mdpi.com

This ylide then reacts with an electron-deficient alkene (the dipolarophile) to form the pyrrolidine ring. acs.org The reaction can be performed as a three-component reaction, combining an amine, an aldehyde, and a dipolarophile in a single pot, which is highly efficient. nih.gov The stereochemical outcome of the cycloaddition can often be controlled, leading to specific diastereomers. nih.govsci-hub.se This methodology has been used to create a wide variety of structurally complex pyrrolidines, including spirooxindole-pyrrolidines, by reacting azomethine ylides with olefinic oxindoles. nih.gov The versatility of the starting materials allows for the synthesis of pyrrolidines with diverse substitution patterns. sci-hub.senih.gov

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael addition is a robust method for the construction of nitrogen-containing heterocycles, including pyrrolidines. rsc.orgacs.org This reaction involves the cyclization of a substrate containing both a nucleophilic nitrogen atom (the Michael donor) and an activated carbon-carbon double or triple bond (the Michael acceptor). rsc.org

The reaction proceeds via the addition of the amine to the electron-deficient alkene or alkyne, forming the five-membered ring. rsc.org The stereochemical outcome of the cyclization can be influenced by the substrate geometry and the reaction conditions. rsc.org This strategy has been successfully applied to the synthesis of various pyrrolidine derivatives, including those containing fluorine. For example, the intramolecular aza-Michael addition of an aminofluorovinylsulfone has been shown to be a viable route to fluorinated pyrrolidines. acs.org The use of organocatalysts, such as chiral diaryl prolinols or thioureas, can render the intramolecular aza-Michael reaction enantioselective, providing access to chiral pyrrolidines with high optical purity. rsc.org This method is valued for its operational simplicity and its ability to form the heterocyclic ring in a highly controlled manner. rsc.org

Ring-Closing Metathesis (RCM) in Pyrrolidine Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various cyclic and macrocyclic structures, including nitrogen-containing heterocycles like pyrrolidines. nih.govnih.gov This reaction, catalyzed by transition metal complexes, typically those of ruthenium or molybdenum, facilitates the intramolecular coupling of two terminal alkene functionalities to form a new carbon-carbon double bond within a ring, releasing a volatile alkene like ethylene (B1197577) as the only major byproduct. nih.gov The efficiency and functional group tolerance of modern catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, have made RCM a favored strategy. sigmaaldrich.cn

The general approach to synthesizing a pyrrolidine ring via RCM involves the preparation of a diallylamine (B93489) derivative. This acyclic precursor, containing two terminal double bonds, undergoes an intramolecular cyclization in the presence of a suitable metathesis catalyst to furnish a 2,5-dihydropyrrole (3-pyrroline) ring system. nih.govtandfonline.com Subsequent reduction of the newly formed double bond can then yield the saturated pyrrolidine ring. The reaction is driven to completion by the entropically favorable release of ethylene gas. nih.gov

While RCM is a well-established method for forming five-membered rings, its specific application for the direct synthesis of 2-arylpyrrolidines, such as this compound, from a chiral diene precursor is less commonly documented in readily available literature. However, the principle can be applied to appropriately substituted diene precursors. For instance, a chiral amine could be functionalized with two different allyl groups, one of which bears the desired aryl substituent at the appropriate position. The subsequent RCM reaction would then, in principle, lead to the desired chiral 2-aryl-2,5-dihydropyrrole.

A variety of substrates can undergo RCM to form pyrrolidine derivatives. The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields. sigmaaldrich.cn The following table provides representative examples of RCM reactions to form pyrrolidine and related N-heterocyclic structures, illustrating the versatility of this methodology.

Table 1: Examples of Ring-Closing Metathesis for the Synthesis of N-Heterocycles

| Entry | Substrate | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N,N-Diallyl-p-toluenesulfonamide | Grubbs I (5) | CH₂Cl₂ | 1-(Tosyl)-2,5-dihydro-1H-pyrrole | 95 | rsc.org |

| 2 | N-Allyl-N-(but-3-en-1-yl)benzamide | Grubbs II (3) | Toluene | 1-Benzoyl-2,3,4,7-tetrahydro-1H-azepine | 98 | sigmaaldrich.cn |

| 3 | Diethyl diallylmalonate | Grubbs I (4) | CH₂Cl₂ | Diethyl 3-cyclopentene-1,1-dicarboxylate | 98 | rsc.org |

Functionalization of Preformed Pyrrolidine Rings

An alternative and often more direct approach to synthesizing this compound and its analogues is the functionalization of a pre-existing, enantiomerically pure pyrrolidine ring. This strategy leverages the readily available chiral pool of proline and its derivatives. A particularly effective method is the palladium-catalyzed α-arylation of N-protected pyrrolidine. rsc.orgorganic-chemistry.orgursa.cat

This methodology typically involves the deprotonation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine, at the C-2 position using a strong base in the presence of a chiral ligand like (-)-sparteine (B7772259) to generate a configurationally stable organolithium species. organic-chemistry.orgresearchgate.net This intermediate is then transmetalated with a zinc salt to form a more stable organozinc reagent. organic-chemistry.orgursa.cat Subsequent Negishi cross-coupling with an aryl halide, for instance, 1-bromo-4-fluorobenzene, catalyzed by a palladium complex, affords the desired 2-arylpyrrolidine with high enantiomeric purity. rsc.orgorganic-chemistry.org

This method has been shown to be highly versatile, tolerating a wide range of functional groups on the aryl halide. organic-chemistry.org The reaction conditions, including the choice of palladium catalyst, ligand, and solvent, have been extensively studied to optimize yields and enantioselectivity. rsc.org The use of t-Bu₃P-HBF₄ as a ligand for the palladium catalyst has proven to be particularly effective. organic-chemistry.orgursa.cat

The following table summarizes key findings from the literature on the palladium-catalyzed α-arylation of N-Boc-pyrrolidine with various aryl bromides, demonstrating the scope and efficiency of this transformation for the synthesis of 2-arylpyrrolidines.

Table 2: Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine

| Entry | Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Yield (%) | er | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(OAc)₂ (4) | t-Bu₃P-HBF₄ (5) | 85 | 96:4 | organic-chemistry.org |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (4) | t-Bu₃P-HBF₄ (5) | 82 | 96:4 | organic-chemistry.org |

| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (4) | t-Bu₃P-HBF₄ (5) | 75 | 96:4 | organic-chemistry.org |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (4) | t-Bu₃P-HBF₄ (5) | 88 | 96:4 | organic-chemistry.org |

| 5 | 3-Bromopyridine | Pd(OAc)₂ (4) | t-Bu₃P-HBF₄ (5) | 71 | 96:4 | organic-chemistry.org |

er = enantiomeric ratio

Stereochemical Investigations and Control in R 2 4 Fluorophenyl Pyrrolidine Research

Principles of Chirality and Enantiomer Recognition

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. libretexts.orgyoutube.com This structural characteristic most often arises from the presence of a chiral center, which is typically a carbon atom bonded to four different substituents. youtube.com Such a carbon is sp3 hybridized with a tetrahedral geometry. youtube.com The molecule (R)-2-(4-Fluorophenyl)pyrrolidine possesses a chiral center at the C2 position of the pyrrolidine (B122466) ring, which is attached to a hydrogen atom, the nitrogen of the ring, the C3 carbon of the ring, and a 4-fluorophenyl group.

Molecules that are non-superimposable mirror images of each other are known as enantiomers. libretexts.org For any chiral molecule, a corresponding enantiomer exists. libretexts.org The Cahn-Ingold-Prelog rule provides a system for assigning a unique descriptor, (R) or (S), to each enantiomer based on the priority of the substituents around the chiral center. libretexts.org this compound is the specific enantiomer with the "R" configuration at its C2 stereocenter.

The significance of chirality is most evident in biological systems. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles because biological entities like enzymes and receptors are themselves chiral. nih.gov This leads to enantiomer recognition, where a biological system interacts preferentially with one enantiomer over the other. nih.govnih.gov For instance, the therapeutic activity of the antidepressant drug paroxetine (B1678475) resides primarily in the (–)-trans stereoisomer. nih.gov This principle underscores the importance of stereochemistry in drug design, as the specific three-dimensional arrangement of this compound is crucial for its potential binding and activity at a biological target. nih.gov

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of a single enantiomer like this compound requires methods that can control the stereochemical outcome of a reaction. This is achieved through enantioselective or diastereoselective processes. Enantioselectivity refers to the preferential formation of one enantiomer over the other, while diastereoselectivity involves the preferential formation of one diastereomer (stereoisomers that are not mirror images) over others.

Several strategies have been developed for the asymmetric synthesis of chiral pyrrolidines:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products like amino acids as starting materials. mdpi.com For example, proline and 4-hydroxyproline (B1632879) are common precursors for introducing a pyrrolidine fragment, ensuring the synthesis of optically pure compounds. mdpi.com

Chiral Auxiliaries : A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate to direct a subsequent stereoselective reaction. The group of Husson, for instance, used (R)-phenylglycinol as a chiral auxiliary to synthesize trans-2,5-disubstituted pyrrolidines via diastereoselective additions of Grignard reagents. nih.gov

Asymmetric Catalysis : A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Catalytic enantioselective methods, such as the asymmetric reduction of a diketone using (−)-diisopinocampheylchloroborane (Ipc₂BCl), have been used to create chiral diols that can be converted to C₂-symmetrical pyrrolidines. nih.gov Another powerful method is the 1,3-dipolar cycloaddition, which can be rendered enantioselective using a chiral catalyst to construct the pyrrolidine ring. researchgate.net

These methods are crucial for producing specific stereoisomers and avoiding racemic mixtures, which can contain a less active or even detrimental enantiomer. nih.gov

Table 1: Selected Asymmetric Synthetic Strategies for Chiral Pyrrolidines

| Synthetic Strategy | Key Reagents/Catalysts | Type of Selectivity | Target Moiety |

| Chiral Auxiliary Directed Addition | (R)-phenylglycinol, Grignard reagents | Diastereoselective | trans-2,5-Disubstituted Pyrrolidines |

| Asymmetric Reduction | (−)-Diisopinocampheylchloroborane (Ipc₂BCl) | Enantioselective | C₂-Symmetrical Pyrrolidines |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Chiral Lewis Acid | Enantioselective | Substituted Pyrrolidines |

| Asymmetric Hydrogenation | Chiral catalyst | Enantioselective | cis-3,4-Disubstituted Pyrrolidines |

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. nih.gov This flexibility is described by a phenomenon called pseudorotation, where the ring dynamically interconverts between various "envelope" (E) and "twist" (T) conformations. nih.gov The specific conformation of the ring can be precisely described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φₘₐₓ). nih.gov The phase angle indicates which atoms are out of the plane, while the puckering amplitude describes the degree of that deviation. nih.gov

Substituents on the pyrrolidine ring play a critical role in determining the preferred conformation. researchgate.net The ring typically exhibits two predominant puckering modes known as Cγ-exo and Cγ-endo, where the C4 atom is pushed out of the plane on the opposite (exo) or same (endo) side as the C2 substituent. nih.gov The electronegativity and size of substituents influence the conformational equilibrium. For example, in derivatives of the amino acid proline, a trans-4-fluoro substituent strongly favors the Cγ-exo pucker, while a cis-4-fluoro substituent favors the Cγ-endo pucker. nih.gov This control is attributed to stereoelectronic effects. nih.gov The introduction of a bulky tert-butyl group at the C4 position can also be used to lock the ring into a specific conformation. researchgate.net For this compound, the 4-fluorophenyl group at the C2 position significantly influences the conformational landscape of the ring.

Table 2: Common Pyrrolidine Ring Puckers

| Pucker Type | Description | Favored by (in Proline Derivatives) |

| Cγ-endo | C4 is on the same side of the ring as the C2 substituent. | cis-4-Fluoroproline |

| Cγ-exo | C4 is on the opposite side of the ring as the C2 substituent. | trans-4-Fluoroproline, 4(R)-Hydroxy-L-proline |

Stereochemical Influence on Molecular Interactions

The specific stereochemistry of a molecule—both its absolute configuration (R/S) and its preferred conformation—directly governs its intermolecular interactions. beilstein-journals.orgbeilstein-journals.org In this compound, the (R)-configuration at C2 and the puckering of the pyrrolidine ring create a distinct three-dimensional shape that is recognized by other molecules, particularly biological targets like proteins. nih.gov

The presence of fluorine introduces potent stereoelectronic effects that can stabilize specific conformations and influence interactions. beilstein-journals.orgbeilstein-journals.org These effects include:

Gauche Effect : An electrostatic gauche effect, arising from an attractive interaction between the nitrogen and a fluorine atom (e.g., an NH₂⁺∙∙∙Fδ⁻ interaction in the protonated form), can stabilize conformers where these groups are in a gauche orientation. beilstein-journals.org

Anomeric Effect : Electron delocalization from the nitrogen lone pair into the antibonding orbital of a carbon-fluorine bond (nN→σ*CF) can impart significant conformational bias, particularly when fluorine is at the α-position (C2 or C5). beilstein-journals.orgnih.gov

These subtle electronic forces, in conjunction with classic steric effects, determine the lowest energy conformation of the molecule. nih.gov This preferred conformation dictates the spatial orientation of the 4-fluorophenyl group and the pyrrolidine nitrogen's lone pair or N-H bond. These orientations are critical for fitting into a binding pocket, forming hydrogen bonds, and participating in other non-covalent interactions that are the basis of molecular recognition and biological activity. beilstein-journals.org The strategic placement of fluorine can therefore be used to enforce a specific ring pucker and enhance binding affinity and stability. nih.gov

Research Applications of R 2 4 Fluorophenyl Pyrrolidine As a Chiral Building Block

Chiral Ligands and Organocatalysts in Asymmetric Transformations

The development of stereoselective synthesis has been significantly advanced by the use of chiral ligands and organocatalysts, with pyrrolidine-based structures playing a pivotal role. nih.gov C₂-symmetrical 2,5-disubstituted pyrrolidines, for instance, have been extensively utilized as chiral auxiliaries and have been instrumental in the advent of aminocatalysis, achieving high enantioselectivities in various chemical transformations. nih.gov

The strategic placement of a 4-fluorophenyl group at the 2-position of the pyrrolidine (B122466) ring in (R)-2-(4-Fluorophenyl)pyrrolidine offers a unique combination of steric bulk and electronic properties that can be harnessed in the design of novel catalysts. While direct research findings on the application of this compound itself as a ligand or organocatalyst are not extensively detailed in the provided results, the principles of catalyst design strongly suggest its potential. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, demonstrating their efficacy in enantioselective Michael additions with excellent yields and enantioselectivities. rsc.org This underscores the potential for derivatives of this compound to be developed into highly effective catalysts for asymmetric reactions.

Medicinal Chemistry Scaffold Research

The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.govnih.gov The derivatization of this core structure is a cornerstone of modern drug discovery. mdpi.comresearchgate.net

Exploration of Pharmacophore Space through sp³-Hybridization

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect of modern drug design. nih.gov This contrasts with flat, aromatic systems and provides access to a greater diversity of molecular shapes. The inherent structural rigidity and basicity of the pyrrolidine core, combined with the specific substitution of the 4-fluorophenyl group, allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with biological targets.

Contribution to Three-Dimensional Molecular Coverage

The non-planar geometry of the pyrrolidine ring leads to a phenomenon known as "pseudorotation," which contributes significantly to its three-dimensional coverage. nih.gov This flexibility allows the molecule to adopt various conformations, which is essential for effective binding to the complex surfaces of proteins and other biological macromolecules. The introduction of a this compound moiety into a drug candidate can therefore enhance its ability to conform to the binding site, potentially increasing affinity and selectivity.

Scaffold Diversity and Derivatization Strategies

This compound serves as a versatile scaffold for the synthesis of diverse compound libraries for drug discovery. researchgate.net The pyrrolidine ring offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov For example, derivatization at the nitrogen atom or other positions on the ring can be used to modulate physicochemical properties such as solubility and basicity, as well as to introduce additional recognition elements for target binding. nih.gov The 4-fluorophenyl group itself can also be a key pharmacophoric element, as seen in studies where 4-fluorophenyl-containing compounds exhibited significant biological activity. nih.gov For instance, analogs of a kinase inhibitor containing a 2-(4-fluorophenyl) group have been investigated for their potential as antifungal agents. frontiersin.org

Below is an interactive data table summarizing the key attributes of the this compound scaffold in medicinal chemistry research:

| Feature | Description | Reference |

| Core Scaffold | Pyrrolidine | , nih.gov, nih.gov |

| Key Substituent | 4-Fluorophenyl | nih.gov, frontiersin.org |

| Hybridization | sp³ | , nih.gov |

| Key Property | Chirality (R-configuration) | nih.gov |

| Conformational Feature | Pseudorotation | , nih.gov |

| Application | Medicinal Chemistry Scaffold | , nih.gov |

Structure Activity Relationship Sar Studies of R 2 4 Fluorophenyl Pyrrolidine Derivatives

Impact of Fluorine Substitution on Electronic and Steric Profiles

The substitution of a hydrogen atom with fluorine on the phenyl ring of a 2-phenylpyrrolidine (B85683) derivative introduces significant changes to the molecule's electronic and steric characteristics. Fluorine is the most electronegative element, and its presence on the aromatic ring, particularly at the para-position, exerts a strong electron-withdrawing effect through induction. This alters the electron density of the aromatic π-system. bris.ac.uk

While fluorine is relatively small (its van der Waals radius is only slightly larger than that of hydrogen), its introduction can still influence the molecule's conformation and how it interacts with its environment. However, in some chemical contexts, the steric impact of a para-fluorine atom is considered minimal. For instance, in a study on thiourea-based catalysts, the presence of a p-fluorophenyl ring on a related pyrrolidine (B122466) scaffold was found to have little impact on the reaction's outcome compared to the non-fluorinated analog. acs.orgacs.org This suggests that, in that specific system, the electronic effects did not play a dominant role in the observed reactivity, and the steric bulk was well-tolerated. acs.orgacs.org

In broader terms, fluorine substitution is a common strategy in drug design to block metabolic hydroxylation at the site of substitution, thereby improving metabolic stability. nih.gov The strong carbon-fluorine bond is less susceptible to enzymatic cleavage than a carbon-hydrogen bond. Furthermore, fluorination can affect a molecule's lipophilicity, which in turn influences its membrane permeability and interactions with biological targets. For example, studies on other fluorinated aromatic compounds have shown that fluorine substitution can increase lipophilicity and alter oxidation potentials, which are critical factors for a molecule's pharmacokinetic and pharmacodynamic profile.

Correlation of Stereochemistry with Molecular Recognition Events

The stereochemistry of a molecule is crucial for its interaction with chiral biological macromolecules like proteins and enzymes. The (R)-configuration of the pyrrolidine ring in (R)-2-(4-Fluorophenyl)pyrrolidine dictates a specific three-dimensional arrangement of its substituents, which is fundamental for molecular recognition events. mdpi.com The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring provides a defined spatial orientation for the 4-fluorophenyl group relative to the rest of the molecule. acs.org

Further emphasizing the critical role of stereochemistry, extensive SAR studies on spirooxindole derivatives, which include a (3-chloro-2-fluorophenyl)pyrrolidine moiety, revealed that a specific stereochemical arrangement is essential for high-affinity binding to the MDM2 protein. acs.orgnih.gov The precise (3’R, 4’S, 5’R) configuration of the substituted pyrrolidine ring was necessary to correctly position the key pharmacophoric groups into the binding pockets of the protein. acs.orgnih.gov This demonstrates that the absolute configuration of the pyrrolidine ring is a key determinant of biological function, governing the specific non-covalent interactions that lead to a productive molecular recognition event.

| Compound Series | Stereoisomer | Relative Activity/Binding | Reference |

|---|---|---|---|

| Furanylmethylpyrrolidine-based ST2 Inhibitors | S-form | ~2-fold higher activity | nih.gov |

| Furanylmethylpyrrolidine-based ST2 Inhibitors | R-form | Lower activity | nih.gov |

| Spirooxindole MDM2 Inhibitors | (3’R,4’S,5’R)-pyrrolidine | High-affinity binding (Ki < 1 nM) | nih.gov |

| Spirooxindole MDM2 Inhibitors | Other diastereoisomers | Significantly lower binding affinity | acs.org |

Systematic Structural Modifications and Their Research Implications

Systematic structural modifications of the this compound scaffold are a key strategy in chemical and pharmaceutical research to optimize properties and understand biological interactions. These modifications can involve altering substituents on the pyrrolidine ring, the phenyl group, or the pyrrolidine nitrogen.

Research on spiro-piperidine based nociceptin (B549756) receptor ligands, for example, involved the elaboration of the core structure to include different functional groups on the amide nitrogen, leading to compounds with high binding affinity and selectivity. nih.gov Similarly, extensive SAR studies on spirooxindole MDM2 inhibitors, which feature a complex substituted phenyl-pyrrolidine core, have led to the discovery of highly potent and efficacious compounds. acs.orgnih.gov In these studies, modifications were made to several regions of the molecule, including the phenyl ring attached to the pyrrolidine. For instance, introducing a nitrogen atom into the 3-chloro-2-fluorophenyl ring resulted in a 26-fold decrease in binding affinity, demonstrating a high sensitivity to changes in this part of the molecule. nih.govacs.org

In another example, the synthesis of fluorinated indolizidinone derivatives utilized substituted pyrrolidines as key intermediates. Modifications at the 4-position of the pyrrolidine ring, such as introducing spirocyclic moieties, were well-tolerated, whereas removing substitution at this position or adding diphenyl groups led to a decrease in enantioselectivity in the subsequent reaction steps. nih.gov Furthermore, the development of pyrrolidine derivatives via the ring contraction of pyridines has enabled the synthesis of compounds with various functional groups, including esters, amides, and trifluoromethyl groups, providing a toolkit of building blocks for further research. nih.gov

These examples underscore that even minor structural changes to the this compound framework or its analogs can have profound implications for their chemical reactivity and biological activity. This iterative process of synthesis and evaluation is fundamental to the development of new chemical probes and therapeutic candidates.

| Core Scaffold | Modification | Research Implication | Reference |

|---|---|---|---|

| Spirooxindole-pyrrolidine | Insertion of Nitrogen into the fluorophenyl ring | 26-fold decrease in MDM2 binding affinity | nih.govacs.org |

| Spirooxindole-pyrrolidine | Addition of a pyridinyl oxindole (B195798) group | Maintained high potency (Ki = 13–14 nM) | nih.gov |

| Fluorinated Amide-Pyrrolidine | Removal of C4-substituent | Diminished enantioselectivity in subsequent reactions | nih.gov |

| Pyridine-derived Pyrrolidine | Incorporation of CF3 group | Facile access to fluorinated pyrrolidine building blocks | nih.gov |

Computational Chemistry and Molecular Modeling of R 2 4 Fluorophenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like (R)-2-(4-Fluorophenyl)pyrrolidine. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying the electronic properties of organic compounds. arabjchem.org

For this compound, DFT calculations would typically be employed to determine key electronic descriptors. These calculations involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Kohn-Sham equations for the system. The resulting data would provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value not available in search results | Indicates the molecule's ability to donate electrons; higher HOMO energy suggests greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value not available in search results | Indicates the molecule's ability to accept electrons; lower LUMO energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Value not available in search results | Relates to the molecule's electronic stability and reactivity; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | Value not available in search results | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electrostatic Potential Map | Visualization not available in search results | Maps the charge distribution on the molecular surface, identifying regions of positive and negative potential that are crucial for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. nih.govacs.org

The conformational flexibility of the pyrrolidine (B122466) ring and the rotation of the 4-fluorophenyl group are the primary degrees of freedom for this compound. MD simulations, often performed using force fields like AMBER or GROMOS, can map the potential energy surface associated with these motions. This analysis helps to identify low-energy, stable conformations that are likely to be populated under physiological conditions. Understanding the conformational preferences is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape. nih.gov

Table 2: Key Conformational Features of this compound Explored by MD Simulations

| Conformational Feature | Description | Importance |

| Pyrrolidine Ring Pucker | The pyrrolidine ring can adopt various non-planar conformations, often described as "envelope" or "twist" forms. | The ring pucker influences the spatial orientation of the substituents and is critical for fitting into a biological target's binding site. |

| Dihedral Angle of the Phenyl Group | The rotational angle between the pyrrolidine ring and the 4-fluorophenyl group. | This rotation determines the overall shape of the molecule and can affect its interactions with a receptor. |

| Conformational Energy Profile | A plot of the potential energy as a function of the key dihedral angles. | Identifies the most stable conformers (energy minima) and the transition states between them, providing a picture of the molecule's dynamic behavior. |

Ligand-Target Interaction Prediction and Selectivity Analysis

Computational docking is a key method used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.gov This technique involves placing the ligand into the binding site of the receptor in various orientations and conformations to find the most favorable binding mode, which is usually the one with the lowest interaction energy. nih.gov

For this compound, which has structural similarities to compounds targeting the central nervous system, potential targets could include various receptors, ion channels, or enzymes. A docking study would involve preparing the 3D structures of both the ligand and the target protein. The ligand's flexibility would be considered to allow for conformational changes upon binding. The results of the docking simulation would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target. nih.govnih.gov This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective ligands.

Table 3: Hypothetical Ligand-Target Interaction Analysis for this compound

| Parameter | Description | Significance for Drug Design |

| Binding Affinity (Docking Score) | A numerical value representing the predicted strength of the ligand-receptor interaction (e.g., in kcal/mol). | A lower docking score generally indicates a stronger binding affinity, suggesting a more potent compound. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | Reveals the key interactions responsible for binding and provides a structural basis for activity. |

| Interacting Residues | The specific amino acids in the receptor that form contacts with the ligand. | Identifying these residues is crucial for understanding selectivity and for designing modifications to improve binding. |

| Type of Interactions | e.g., Hydrogen bonds, hydrophobic interactions, π-π stacking, electrostatic interactions. | The nature of these interactions determines the specificity and strength of the binding. |

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and can help to interpret experimental spectra.

DFT calculations can be used to compute the magnetic shielding tensors of the nuclei, which can then be converted into predicted NMR chemical shifts (¹H and ¹³C). Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. While these predicted spectra may not perfectly match experimental data due to environmental and solvent effects, they are often accurate enough to aid in peak assignment. nih.gov

Table 4: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Corresponding Functional Group/Atom |

| ¹H NMR | Specific chemical shifts not available | Aromatic protons, pyrrolidine CH and CH₂ protons, NH proton. |

| ¹³C NMR | Specific chemical shifts not available | Aromatic carbons, pyrrolidine carbons. |

| IR | Specific vibrational frequencies not available | N-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretches, C-N stretch, C-F stretch. |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-2-(4-fluorophenyl)pyrrolidine, providing detailed information about the carbon-hydrogen framework and the presence of fluorine.

¹H NMR Spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). For this compound, one would expect to observe distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic protons on the 4-fluorophenyl group. The chemical shifts of the pyrrolidine protons would provide information about their electronic environment, while the coupling patterns would help to establish the connectivity between adjacent protons. The aromatic protons would likely appear as a characteristic multiplet in the downfield region of the spectrum.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The chemical shifts would indicate the type of carbon (aliphatic or aromatic) and the effect of substituents. For instance, the carbon atom attached to the fluorine would exhibit a characteristic chemical shift and a coupling to the ¹⁹F nucleus.

¹⁹F NMR Spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the phenyl ring.

| NMR Technique | Expected Information for this compound |

| ¹H NMR | Number and ratio of different types of protons (aromatic, aliphatic CH, CH₂, NH). |

| Splitting patterns revealing proton-proton coupling and connectivity. | |

| ¹³C NMR | Number of unique carbon atoms in the molecule. |

| Chemical shifts indicating aliphatic and aromatic carbons. | |

| Carbon-fluorine coupling for the carbon attached to the fluorine atom. | |

| ¹⁹F NMR | A single signal confirming the presence of one fluorine atom. |

| Chemical shift characteristic of a fluorine atom on a phenyl ring. |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion. This precise mass allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₁₀H₁₂FN.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of the pyrrolidine ring or the fluorophenyl group, leading to specific fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

| Mass Spectrometry Data | Interpretation for this compound |

| Molecular Ion Peak (M⁺) | Determines the molecular weight of the compound. |

| High-Resolution Mass | Confirms the elemental composition and molecular formula (C₁₀H₁₂FN). |

| Fragmentation Pattern | Provides structural information by identifying characteristic fragment ions. |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Analysis

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity, which is the measure of the excess of one enantiomer over the other. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. When a mixture of enantiomers is passed through the chiral column, they are separated based on the differential stability of the transient diastereomeric complexes formed with the CSP. This results in different retention times for the (R) and (S) enantiomers, allowing for their quantification. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC) can also be used for enantiomeric purity analysis, often after derivatization of the amine group to a less polar and more volatile derivative. Similar to chiral HPLC, a chiral stationary phase is used to achieve separation of the enantiomers.

The choice between HPLC and GC would depend on the volatility and thermal stability of the compound or its derivatives. For this compound, both techniques could potentially be applied to achieve successful enantiomeric separation.

| Chiral Chromatography Technique | Application for this compound |

| Chiral HPLC | Separation of (R) and (S) enantiomers using a chiral stationary phase. |

| Quantification of each enantiomer to determine enantiomeric purity (% ee). | |

| Chiral GC | Separation of volatile derivatives of the (R) and (S) enantiomers. |

| Determination of enantiomeric purity. |

X-ray Crystallography for Absolute Configuration Assignment

While chiral chromatography can separate enantiomers, it does not inherently determine the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center. X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a crystalline compound.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of all atoms in space. For a chiral molecule like this compound, if a suitable single crystal can be grown, X-ray crystallography can definitively confirm the 'R' configuration at the stereocenter. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ characteristic of the secondary amine in the pyrrolidine ring.

C-H stretches: Absorptions for aromatic C-H bonds would appear above 3000 cm⁻¹, while those for aliphatic C-H bonds in the pyrrolidine ring would be just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N stretch: An absorption band in the 1020-1250 cm⁻¹ region corresponding to the C-N bond of the amine.

C-F stretch: A strong absorption band in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bond.

The presence and positions of these bands in the IR spectrum would provide confirmatory evidence for the presence of the pyrrolidine ring, the 4-fluorophenyl group, and the secondary amine functionality.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Secondary Amine (N-H Stretch) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

| C-F Stretch | 1000 - 1400 |

Future Research Avenues and Perspectives

Development of Novel Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure 2-arylpyrrolidines, including the (R)-2-(4-fluorophenyl) variant, is a critical area of ongoing research. While classical methods exist, future efforts are directed towards more efficient, sustainable, and highly selective synthetic routes.

A promising frontier is the advancement of biocatalytic methods . The use of enzymes like transaminases (TAs) for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones is a notable example. nih.govacs.org Research has demonstrated that by selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of 2-arylpyrrolidines can be produced with excellent enantiomeric excesses (ee >95%) and analytical yields ranging from 10% to 90%. nih.govacs.org Future work will likely focus on enzyme engineering to improve yields for bulky substrates and enhance catalyst stability under various reaction conditions. Multi-enzymatic cascade processes, potentially combining transaminases and reductive aminases, could offer streamlined syntheses from simple starting materials like 1,4-diketones. nih.govacs.org

Another key area is the development of novel metal-catalyzed asymmetric reactions . Rhodium-catalyzed asymmetric C-H amination, for instance, presents a modern strategy for creating 2,5-disubstituted pyrrolidines from basic hydrocarbons. acs.org Future investigations could adapt such C-H functionalization techniques to achieve highly enantioselective synthesis of 2-arylpyrrolidines like (R)-2-(4-Fluorophenyl)pyrrolidine. Similarly, catalytic asymmetric C-H insertion of carbenes and enantioselective haloamination of olefins are powerful strategies being explored for the synthesis of chiral nitrogen heterocycles. acs.orgmdpi.com Research into new chiral ligands and catalyst systems, such as cationic CpRu complexes, for intramolecular dehydrative N-allylation could also yield highly efficient pathways to these valuable compounds. lookchem.com

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Future Research Direction |

| Biocatalytic Asymmetric Synthesis | Transaminases (TAs) | High enantioselectivity (>95% ee), uses commercially available starting materials, environmentally benign. nih.govacs.org | Enzyme engineering for improved yields with bulky substrates; development of multi-enzyme cascades. nih.gov |

| Asymmetric C–H Functionalization | Rhodium(II) complexes | Streamlined synthesis from simple hydrocarbons, high atom economy. acs.org | Adaptation to monosubstituted pyrrolidines; discovery of new chiral catalysts. |

| Catalytic Asymmetric Cyclization | Cationic Ruthenium Complexes | High enantiomeric ratios (>99:1), broad substrate scope for N-protecting groups. lookchem.com | Application to a wider range of aryl substituents; optimization for large-scale synthesis. |

| Intramolecular Reductive Amination | Transition-metal catalysts | Direct conversion of keto-amines to cyclic amines. | Improving enantioselectivity, which is often moderate (<90% ee) in current systems. nih.gov |

Exploration of Emerging Applications in Diverse Chemical Disciplines

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net The specific stereochemistry and the fluorine substituent of this compound make it a highly valuable synthon for creating new therapeutic agents.

Future research will likely focus on incorporating this moiety into molecules targeting complex diseases. The pyrrolidine structure allows for three-dimensional exploration of pharmacophore space, which is crucial for target selectivity and potency. nih.gov Its derivatives have been investigated for a wide range of biological activities, including as anticonvulsants, antibacterials, and enzyme inhibitors. frontiersin.org Specifically, the 4-fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with biological targets. Emerging applications could include the development of novel kinase inhibitors, central nervous system agents, or antiviral compounds. researchgate.netnih.gov For example, pyrrolidine derivatives have been designed as inhibitors of DNA gyrase and topoisomerase IV, presenting potential as new antibacterial agents. frontiersin.org

Beyond medicine, this compound is a prime candidate for use in asymmetric organocatalysis . Chiral pyrrolidine derivatives are well-established as effective organocatalysts for a variety of reactions. rsc.org Research has shown that thiourea-based catalysts incorporating a 2-(p-fluorophenyl)pyrrolidine scaffold can be used in enantioselective dearomatization reactions. acs.orgacs.org While the presence of the p-fluorophenyl ring in this specific case had little impact on the reaction outcome compared to the unsubstituted phenyl variant, it highlights the potential for fine-tuning catalyst properties. acs.orgacs.org Future work could explore its use in other classes of organocatalysts where the electronic properties of the fluorinated ring could be leveraged to modulate catalyst activity and selectivity in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.org

| Application Area | Rationale | Potential Future Developments |

| Medicinal Chemistry | The pyrrolidine scaffold is a key component in many bioactive compounds; the fluorine atom can improve pharmacokinetic properties. nih.govfrontiersin.org | Design of novel kinase inhibitors, antivirals, and CNS-active agents; exploration as a fragment in drug discovery. researchgate.net |

| Asymmetric Organocatalysis | Chiral pyrrolidines are versatile organocatalysts; the fluorophenyl group can modulate electronic properties. rsc.orgacs.org | Development of new classes of catalysts for Michael additions, aldol, and Mannich reactions; use in porous materials like MOFs and COFs. rsc.org |

| Materials Science | Incorporation of chiral building blocks can lead to functional materials with unique properties. | Synthesis of chiral metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) for enantioselective separations or catalysis. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research, from catalyst design to drug discovery. joaiar.orgrsc.org For a specific compound like this compound, these computational tools offer powerful avenues for future exploration.

In the realm of new applications , AI can rapidly screen virtual libraries of compounds containing the this compound scaffold against biological targets. This in silico screening can identify potential drug candidates with high efficacy and low toxicity. nih.gov Generative AI models can even design entirely novel molecules based on the pyrrolidine core, tailored to fit the binding pocket of a specific protein. nih.gov This approach moves beyond serendipitous discovery to a more systematic and predictive method for designing multi-target drugs. nih.gov Furthermore, AI can predict the physicochemical properties and bioactivity of new derivatives, streamlining the drug development process. nih.gov

| Area of Integration | AI/ML Application | Potential Impact |

| Catalyst Development | Predictive modeling of catalyst performance based on structural descriptors. joaiar.orgazorobotics.com | Accelerated discovery of highly selective and active catalysts for enantioselective synthesis; reduced reliance on expensive, time-consuming experiments. meryt-chemical.comoaepublish.com |

| Reaction Optimization | Algorithms to identify optimal reaction conditions (temperature, solvent, concentration) from complex datasets. rsc.org | Increased reaction yields and purity; more efficient and sustainable chemical manufacturing processes. |

| Drug Discovery | High-throughput virtual screening and generative models for novel compound design. nih.gov | Rapid identification of promising drug candidates with desired pharmacological profiles; design of molecules with enhanced efficacy and reduced side effects. nih.gov |

| Property Prediction | ML models to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. | Early-stage deselection of compounds likely to fail in clinical trials, saving time and resources. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(4-Fluorophenyl)pyrrolidine, and what factors influence enantiomeric purity?

- Methodology :

- Synthetic Routes : Start with (R)-pyrrolidine derivatives, such as (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester (as in EP 4374877), and introduce the 4-fluorophenyl group via nucleophilic substitution or coupling reactions. For example, use 2,3-difluorobenzaldehyde as an intermediate in multi-step protocols .

- Enantiomeric Control : Use chiral catalysts (e.g., asymmetric hydrogenation) or chiral resolution techniques (e.g., HPLC with chiral columns). Monitor purity via NMR (e.g., observing distinct proton signals for enantiomers) or polarimetry .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for structurally related fluorophenyl-pyridine derivatives .

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and detect diastereomeric impurities. For example, quaternary pyrrolidine protons in hydrochloride salts show distinct shifts (e.g., 11.95 ppm in 4-fluoro-PV9) .

- Chiral Chromatography : Validate enantiopurity using HPLC with chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

- Methodology :

- QSAR Modeling : Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and steric parameters. Validate models with high , , and values, as seen in studies on fluorophenyl-imidazolones .

- Molecular Docking : Simulate binding interactions with target receptors (e.g., Polo-like kinases). Use software like AutoDock Vina to rank derivatives by binding affinity (e.g., ligands 24 and 27 in showed high Plk1 affinity) .

Q. How should researchers address discrepancies in reported biological activity data for fluorophenyl-pyrrolidine compounds?

- Methodology :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, incubation time). For MCF-7 breast cancer studies, validate estrogen receptor status and cytotoxicity protocols .

- Purity Verification : Confirm compound identity via LC-MS and -NMR. Impurities from synthesis (e.g., residual solvents) may skew bioactivity results .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Stepwise Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) for each step. For example, use dichloromethane for SN2 reactions and aqueous NaOH for workup, as in piperidine derivative syntheses .

- Catalyst Screening : Test palladium or nickel catalysts for coupling steps. Monitor intermediates via TLC or GC-MS to minimize side reactions .

- Scale-Up Strategies : Use flow chemistry for hazardous intermediates (e.g., fluorinated aldehydes) to improve safety and reproducibility .

Data Contradiction Analysis

Q. How can conflicting data on the anti-proliferative effects of fluorophenyl-pyrrolidine derivatives be resolved?

- Methodology :

- Dose-Response Curves : Establish IC values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .

- Off-Target Screening : Use kinase profiling assays to rule out non-specific interactions. For example, test selectivity against Plk1 vs. other kinases .

- Structural Analog Comparison : Compare activity trends across derivatives (e.g., substituent effects on pyrrolidine N-alkylation) to identify pharmacophores .

Methodological Resources

Retrosynthesis Analysis